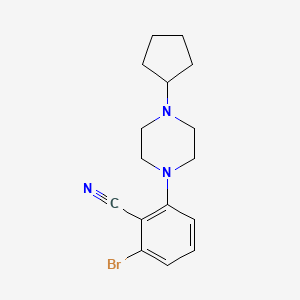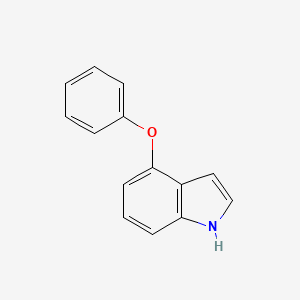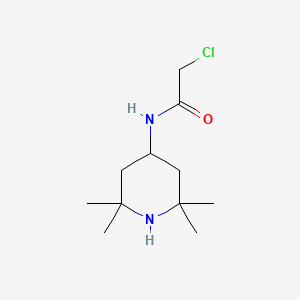
2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzonitrile and 4-cyclopentylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to enhance the reaction rate and yield. Common reagents include bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the piperazine and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may lead to the formation of a nitro compound, while reduction can yield an amine.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a nitro compound .
Scientific Research Applications
2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile has several scientific research applications, including:
Pharmaceutical Research: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: It serves as a probe in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicinal Chemistry: Researchers use the compound to design and develop new therapeutic agents with improved efficacy and safety profiles.
Industrial Chemistry: The compound is employed in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety in the compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(4-methylpiperazin-1-yl)benzonitrile
- 2-Bromo-6-(4-phenylpiperazin-1-yl)benzonitrile
- 2-Bromo-6-(4-ethylpiperazin-1-yl)benzonitrile
Uniqueness
Compared to similar compounds, 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile exhibits unique properties due to the presence of the cyclopentyl group. This group imparts distinct steric and electronic effects, influencing the compound’s reactivity and binding affinity to molecular targets. As a result, the compound may demonstrate enhanced potency and selectivity in certain applications, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C16H20BrN3 |
|---|---|
Molecular Weight |
334.25 g/mol |
IUPAC Name |
2-bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C16H20BrN3/c17-15-6-3-7-16(14(15)12-18)20-10-8-19(9-11-20)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-11H2 |
InChI Key |
ZFJCWKIBCNUPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=C(C(=CC=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)


![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)



